molecular formula C8H9ClO2 B1590426 2-Chloro-1,3-dimethoxybenzene CAS No. 7051-15-2

2-Chloro-1,3-dimethoxybenzene

Cat. No.: B1590426
CAS No.: 7051-15-2
M. Wt: 172.61 g/mol
InChI Key: UZVLJTGFCKYUBF-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethoxybenzene is an aromatic compound with the molecular formula C8H9ClO2 It consists of a benzene ring substituted with two methoxy groups (-OCH3) at the 1 and 3 positions and a chlorine atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-1,3-dimethoxybenzene typically involves the lithiation of 1,3-dimethoxybenzene followed by chlorination. The process begins with the conversion of 1,3-dimethoxybenzene to its lithio derivative, [2,6-dimethoxyphenyl]lithium, using a strong base such as n-butyllithium. This intermediate is then reacted with a chlorinating agent, such as chlorine, N-chlorosuccinimide, or polychloroalkanes like carbon tetrachloride or hexachloroethane, to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of chlorinating agent and reaction conditions may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-dimethoxybenzene undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation. For example, nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of nitro derivatives.

    Nucleophilic Aromatic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration yields nitro-substituted derivatives, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-Chloro-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is a precursor in the synthesis of pharmacologically active compounds, including potential drugs for various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

    1,3-Dimethoxybenzene: Lacks the chlorine substituent, making it less reactive in nucleophilic aromatic substitution reactions.

    2-Chloroanisole: Contains a single methoxy group and a chlorine atom, resulting in different reactivity and applications.

    2,4-Dichloro-1,3-dimethoxybenzene: Has an additional chlorine atom, which can further influence its chemical behavior and reactivity.

Uniqueness: 2-Chloro-1,3-dimethoxybenzene is unique due to the combination of electron-donating methoxy groups and an electron-withdrawing chlorine atom. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2-chloro-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVLJTGFCKYUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515268
Record name 2-Chloro-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7051-15-2
Record name 2-Chloro-1,3-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7051-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,3-dimethoxybenzene (13.8 g) in 1,2-dimethoxyethane (100 ml) is added 2.6M n-butyllithium (40 ml). After 40 minutes, N-chlorosuccinimide (13.5 g) is added and the reaction temperature is maintained below 55° C. by means of an ice-bath. After an additional 45 minutes, the reaction mixture is poured into water and extracted with ether. Evaporation of the organic extract affords an oil which is choromatographed on silica gel (125 g), eluting with 20% ether-hexane. Evaporation of the eluents affords an oil which crystallized on standing. Recrystallization from hexane gives 2-chloro-1,3-dimethoxybenzene, mp 62°-64° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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